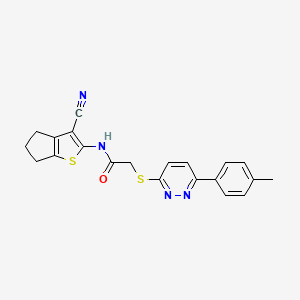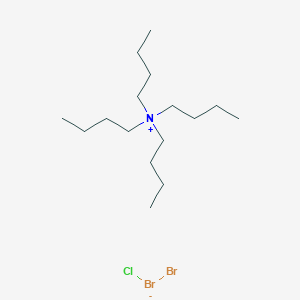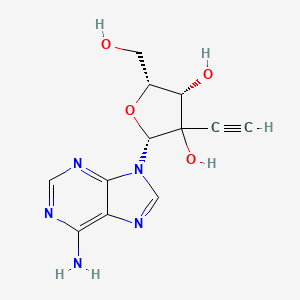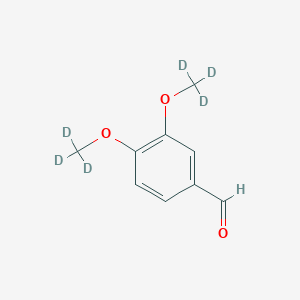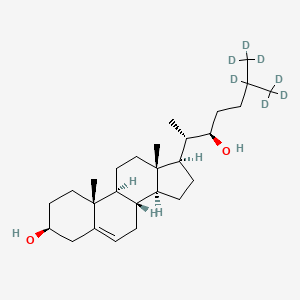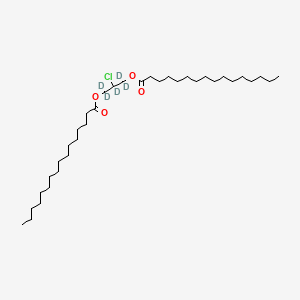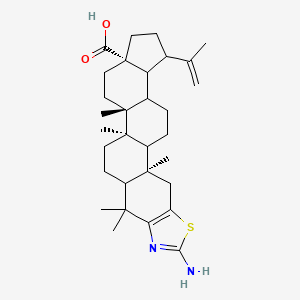
Anticancer agent 64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 64 is a promising compound in the field of oncology due to its potent anticancer activity. It has shown significant efficacy in inducing apoptosis in cancer cells, making it a valuable candidate for further research and development in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 64 involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including cyclization and functional group modifications. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as continuous flow synthesis are often employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 64 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
Aplicaciones Científicas De Investigación
Anticancer agent 64 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of anticancer agents. In biology, it is employed in cell culture studies to investigate its effects on cancer cell lines. In medicine, it is being explored as a potential therapeutic agent for various types of cancer. Additionally, it has industrial applications in the development of new anticancer drugs .
Mecanismo De Acción
The mechanism of action of Anticancer agent 64 involves the induction of apoptosis in cancer cells. It activates caspase 3 and 7, leading to the cleavage of PARP and subsequent cell death. The compound also causes mitochondrial depolarization, which further contributes to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Anticancer agent 64 include other anticancer agents such as vismodegib, sonidegib, and glasdegib. These compounds also target cancer cells through various mechanisms, including inhibition of specific signaling pathways .
Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of inducing apoptosis through mitochondrial depolarization. This distinct mode of action makes it a valuable addition to the arsenal of anticancer agents, offering a different approach to targeting cancer cells .
Propiedades
Fórmula molecular |
C31H46N2O2S |
|---|---|
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
(2R,13R,14R,17S,20R)-6-amino-2,9,9,13,14-pentamethyl-20-prop-1-en-2-yl-5-thia-7-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),6-diene-17-carboxylic acid |
InChI |
InChI=1S/C31H46N2O2S/c1-17(2)18-10-13-31(25(34)35)15-14-29(6)19(23(18)31)8-9-22-28(5)16-20-24(33-26(32)36-20)27(3,4)21(28)11-12-30(22,29)7/h18-19,21-23H,1,8-16H2,2-7H3,(H2,32,33)(H,34,35)/t18-,19?,21?,22?,23?,28-,29+,30+,31-/m0/s1 |
Clave InChI |
ODIHQYMUHPRVPR-WFCQAUAASA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



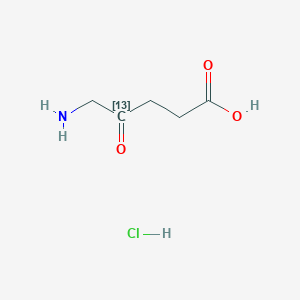
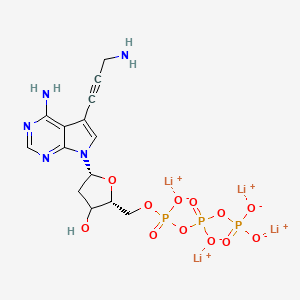
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
